2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with a unique structure that includes a dimethylamino group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to specific physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}:
3-Butylidenephthalide: Another compound with a butylidene group, used in different contexts and with distinct chemical behavior.
Uniqueness
2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62663-73-4 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[1-(dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H23NO2/c1-6-7-10(15(4)5)13-11(16)8-14(2,3)9-12(13)17/h6-9H2,1-5H3 |
InChI Key |
HITBYZSCAXMODX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.